4-(6-(4-(Ethylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine
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Overview
Description
4-(6-(4-(Ethylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine is a complex organic compound with the molecular formula C14H23N5O3S This compound is characterized by the presence of a morpholine ring, a pyridazine ring, and a piperazine ring, which are functionalized with an ethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(4-(Ethylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the pyridazine intermediate with a piperazine derivative.
Ethylsulfonylation: The ethylsulfonyl group is introduced through the reaction of the piperazine intermediate with ethylsulfonyl chloride in the presence of a base.
Formation of the Morpholine Ring: The final step involves the cyclization of the intermediate with morpholine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(6-(4-(Ethylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylsulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
4-(6-(4-(Ethylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(6-(4-(Ethylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4-(4-(Ethylsulfonyl)piperazin-1-yl)pyridazine: Lacks the morpholine ring.
4-(6-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine: Contains a methylsulfonyl group instead of an ethylsulfonyl group.
4-(6-(4-(Ethylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine: Contains a pyrimidine ring instead of a pyridazine ring.
Uniqueness
The uniqueness of 4-(6-(4-(Ethylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[6-(4-ethylsulfonylpiperazin-1-yl)pyridazin-4-yl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O3S/c1-2-23(20,21)19-5-3-18(4-6-19)14-11-13(12-15-16-14)17-7-9-22-10-8-17/h11-12H,2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCQEFXYXHZFFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NN=CC(=C2)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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